1-[(Z)-(4-ethoxy-3-methoxyphenyl)methylideneamino]-3-ethylthiourea
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Overview
Description
The compound 1-[(Z)-(4-ethoxy-3-methoxyphenyl)methylideneamino]-3-ethylthiourea is an organic molecule known for its distinctive structural features and potential applications. It combines a thiourea backbone with methoxy and ethoxy substituents, which might confer specific reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 1-[(Z)-(4-ethoxy-3-methoxyphenyl)methylideneamino]-3-ethylthiourea involves multi-step organic synthesis. A typical synthetic route starts with the reaction between 4-ethoxy-3-methoxybenzaldehyde and ethylamine, resulting in the formation of 4-ethoxy-3-methoxybenzylidene-ethylamine. This intermediate is then reacted with thiourea under acidic or basic conditions to yield the final product. Conditions such as temperature, solvent choice, and reaction time are optimized to maximize yield and purity.
Industrial Production Methods: For industrial-scale production, continuous flow reactors might be employed to enhance the efficiency of the synthesis. The process involves tightly controlled reaction environments to ensure consistent product quality and reduced batch-to-batch variability.
Chemical Reactions Analysis
Types of Reactions: 1-[(Z)-(4-ethoxy-3-methoxyphenyl)methylideneamino]-3-ethylthiourea can undergo various chemical transformations, including:
Oxidation: Reaction with oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reaction with reducing agents like lithium aluminium hydride.
Substitution: Reactions with electrophiles or nucleophiles, leading to substitution of the thiourea group or modification of the phenyl ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate in acidic medium.
Reduction: Lithium aluminium hydride in anhydrous ether.
Substitution: Halogenating agents, alkylating agents, or acylating agents under mild conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines or thiols.
Substitution: Varied products depending on the substituents introduced.
Scientific Research Applications
1-[(Z)-(4-ethoxy-3-methoxyphenyl)methylideneamino]-3-ethylthiourea finds applications in several fields:
Chemistry: Utilized as a building block in organic synthesis and materials science.
Biology: Studied for its potential bioactivity, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Investigated for potential therapeutic applications, such as enzyme inhibitors or receptor modulators.
Industry: Possible applications in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The Mechanism: The compound exerts its effects through interactions with specific molecular targets. These interactions might involve the thiourea moiety binding to metal ions or forming hydrogen bonds with biological macromolecules.
Molecular Targets and Pathways: Potential targets include enzymes, receptors, and other proteins. The compound's binding could inhibit or modulate the activity of these targets, leading to physiological effects.
Comparison with Similar Compounds
N-methylthiourea
N-ethylthiourea
1-phenylthiourea
1-(4-methoxyphenyl)thiourea
Uniqueness: The combination of methoxy and ethoxy groups with the thiourea core is less common, potentially offering distinct reactivity and biological properties.
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Properties
IUPAC Name |
1-[(Z)-(4-ethoxy-3-methoxyphenyl)methylideneamino]-3-ethylthiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2S/c1-4-14-13(19)16-15-9-10-6-7-11(18-5-2)12(8-10)17-3/h6-9H,4-5H2,1-3H3,(H2,14,16,19)/b15-9- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFYFYWJWUFYIOL-DHDCSXOGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NN=CC1=CC(=C(C=C1)OCC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=S)N/N=C\C1=CC(=C(C=C1)OCC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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